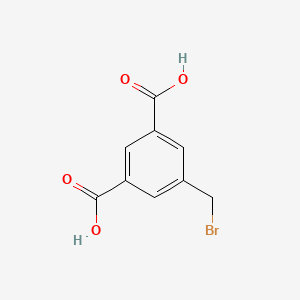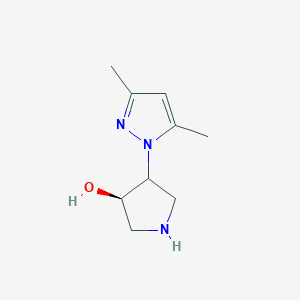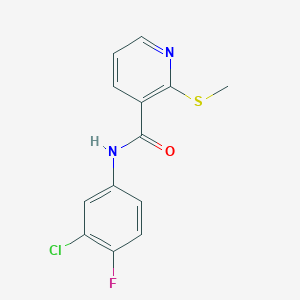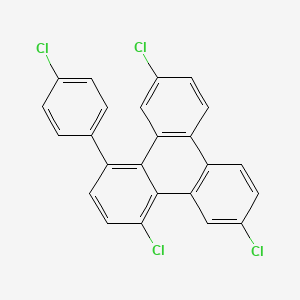
Trisebacin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decanedioic acid, 1,2,3-propanetriyl ester, also known as glyceryl tridecanoate, is an organic compound with the molecular formula C33H62O6. It is a triester derived from glycerol and decanedioic acid. This compound is commonly used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Decanedioic acid, 1,2,3-propanetriyl ester can be synthesized through the esterification of glycerol with decanedioic acid. The reaction typically involves heating glycerol and decanedioic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process. The resulting product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of decanedioic acid, 1,2,3-propanetriyl ester involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous removal of water to drive the reaction to completion. The product is then subjected to various purification steps, including distillation and filtration, to obtain the final pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Decanedioic acid, 1,2,3-propanetriyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of glycerol and decanedioic acid.
Transesterification: This reaction involves the exchange of ester groups with alcohols, leading to the formation of new esters and alcohols.
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Glycerol and decanedioic acid.
Transesterification: New esters and alcohols.
Oxidation: Various oxidation products depending on the conditions and reagents used.
Applications De Recherche Scientifique
Decanedioic acid, 1,2,3-propanetriyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its potential as a biodegradable and biocompatible material for drug delivery systems.
Medicine: Explored for its use in the formulation of pharmaceuticals and as a component in controlled-release drug delivery systems.
Industry: Utilized in the production of cosmetics, lubricants, and plasticizers due to its stability and non-toxic nature.
Mécanisme D'action
The mechanism of action of decanedioic acid, 1,2,3-propanetriyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can act as a carrier for hydrophobic drugs, enhancing their solubility and bioavailability. The ester bonds in the compound can be hydrolyzed by enzymes, releasing the active drug molecules at the target site. Additionally, its biocompatibility and biodegradability make it suitable for use in medical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecanoic acid, 1,2,3-propanetriyl ester:
Octadecanoic acid, 1,2,3-propanetriyl ester:
Uniqueness
Decanedioic acid, 1,2,3-propanetriyl ester is unique due to its specific chain length and the properties imparted by the decanedioic acid moiety. This gives it distinct physical and chemical properties compared to other similar triesters, making it suitable for specific applications in various industries.
Propriétés
Formule moléculaire |
C33H56O12 |
|---|---|
Poids moléculaire |
644.8 g/mol |
Nom IUPAC |
10-[2,3-bis(9-carboxynonanoyloxy)propoxy]-10-oxodecanoic acid |
InChI |
InChI=1S/C33H56O12/c34-28(35)19-13-7-1-4-10-16-22-31(40)43-25-27(45-33(42)24-18-12-6-3-9-15-21-30(38)39)26-44-32(41)23-17-11-5-2-8-14-20-29(36)37/h27H,1-26H2,(H,34,35)(H,36,37)(H,38,39) |
Clé InChI |
MSDXYPKZBBLFGB-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCC(=O)OCC(COC(=O)CCCCCCCCC(=O)O)OC(=O)CCCCCCCCC(=O)O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-diisopropylphenol](/img/structure/B13365486.png)

![N-[3-(difluoromethoxy)phenyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365494.png)


![1-{2-[2-(2-Aminophenyl)ethyl]phenyl}ethanone](/img/structure/B13365506.png)
![1-[(2-methoxy-3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B13365508.png)
![trans-N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide](/img/structure/B13365527.png)

![6-(2-Methoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365537.png)
methyl]-2-benzofuran-1(3H)-one](/img/structure/B13365540.png)
![rel-(1R,3R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B13365544.png)
![2-[(2-oxo-1,2,3,4-tetrahydro-7-quinolinyl)oxy]-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B13365549.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365550.png)
